![molecular formula C17H14F3N3O3S B11656076 N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11656076.png)
N'-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a methylsulfanyl group, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(methylsulfanyl)benzaldehyde and 2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro and trifluoromethyl groups can enhance its binding affinity and specificity. Additionally, the compound may induce oxidative stress in cells, leading to apoptosis or cell death.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
- 2-{[4,5-Bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
Uniqueness
N’-[(E)-[4-(Methylsulfanyl)phenyl]methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the nitro group contributes to its reactivity and potential biological activity.
Properties
Molecular Formula |
C17H14F3N3O3S |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H14F3N3O3S/c1-27-14-6-2-11(3-7-14)10-21-22-16(24)8-12-4-5-13(17(18,19)20)9-15(12)23(25)26/h2-7,9-10H,8H2,1H3,(H,22,24)/b21-10+ |
InChI Key |
PBKIBUWYVLUXHC-UFFVCSGVSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)CC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N'-[(9E)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]benzohydrazide](/img/structure/B11655996.png)
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11656002.png)
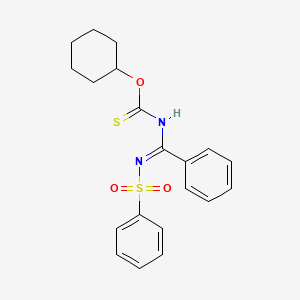
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol](/img/structure/B11656025.png)
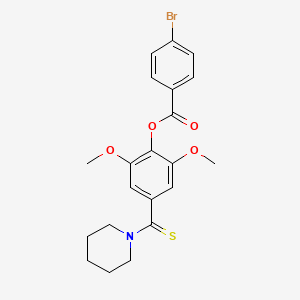
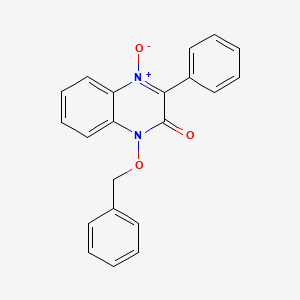
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11656047.png)
![N-{(2Z)-3-(4-chlorophenyl)-2-[(furan-2-ylcarbonyl)amino]prop-2-enoyl}phenylalanine](/img/structure/B11656052.png)
![(6Z)-2-ethyl-5-imino-6-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11656053.png)
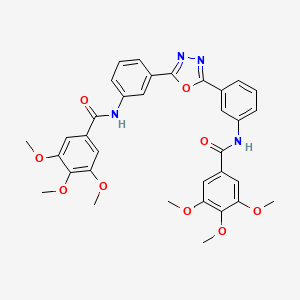
![N-(4-Ethoxyphenyl)-1-(3-{4-[(4-ethoxyphenyl)carbamoyl]-2-oxopyrrolidin-1-YL}propyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11656068.png)
![Benzo[b]benzofuran-2-sulfonamide, N-(2-butoxyphenyl)-](/img/structure/B11656077.png)
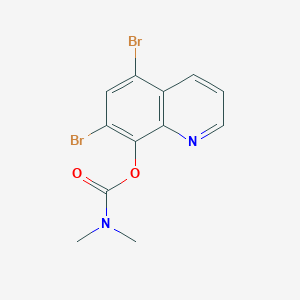
![5-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B11656089.png)
